molecular formula C9H8BrFN2 B2458138 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile CAS No. 1152577-89-3

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile

Cat. No. B2458138
M. Wt: 243.079
InChI Key: SPYNNNSYDFODHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile (BMFMA) is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 106-107 °C. BMFMA is a versatile compound and has been used in various areas of research, such as organic synthesis, biochemistry, and drug discovery.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile involves the reaction of 5-bromo-2-fluoroaniline with acetyl chloride to form 2-acetyl-5-bromo-2-fluoroaniline, which is then reacted with methylamine and sodium cyanide to yield the final product.

Starting Materials
5-bromo-2-fluoroaniline, acetyl chloride, methylamine, sodium cyanide

Reaction
Step 1: 5-bromo-2-fluoroaniline is reacted with acetyl chloride in the presence of a catalyst such as aluminum chloride to form 2-acetyl-5-bromo-2-fluoroaniline., Step 2: 2-acetyl-5-bromo-2-fluoroaniline is then reacted with methylamine in the presence of a base such as sodium hydroxide to form 2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetophenone., Step 3: Finally, 2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetophenone is reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide to yield the desired product, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis as a building block for the synthesis of more complex compounds. It has also been used in biochemistry as a fluorescent probe for the detection of nucleic acids and proteins. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in drug discovery as a starting material for the synthesis of potential drug candidates.

Mechanism Of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is not well understood. However, it is thought to act as a fluorescent probe due to its ability to absorb light and emit light at a different wavelength. This allows it to be used to detect the presence of proteins and nucleic acids in biological samples.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile are not well understood. However, it is thought to have antioxidant, anti-inflammatory, and antifungal properties. It has also been shown to have some cytotoxic effects on human cancer cell lines.

Advantages And Limitations For Lab Experiments

The major advantage of using 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is a highly toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile research. These include further investigations into its biochemical and physiological effects, as well as its potential use in drug discovery. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. Finally, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a starting material for the synthesis of more complex compounds.

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYNNNSYDFODHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile

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